

# PHA-793887: A Technical Guide to a Multi-Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | A 23887  |           |
| Cat. No.:            | B1666382 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK2, CDK1, and CDK4. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of PHA-793887. Detailed summaries of its inhibitory activity, cellular effects, and in vivo efficacy are presented, supported by experimental methodologies. The information compiled herein serves as a valuable resource for researchers investigating cell cycle regulation and the therapeutic potential of CDK inhibitors in oncology.

## **Chemical Structure and Properties**

PHA-793887 is a pyrrolo[3,4-c]pyrazole derivative with the systematic IUPAC name N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of PHA-793887



| Property               | Value                                                                                                              | Reference |
|------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name             | N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide | [1]       |
| CAS Number             | 718630-59-2 (free base)                                                                                            | [1]       |
| Molecular Formula      | C19H31N5O2                                                                                                         | [1]       |
| Molecular Weight       | 361.48 g/mol                                                                                                       | [1]       |
| SMILES                 | CC(C)CC(=O)NC1=NNC2=C1<br>CN(C(=O)C3CCN(C)CC3)C2(<br>C)C                                                           | [1]       |
| Appearance             | White solid powder                                                                                                 | [1]       |
| Solubility             | Soluble in DMSO (≥ 50 mg/mL)                                                                                       |           |
| logP                   | 2.01                                                                                                               | _         |
| pKa (Strongest Acidic) | 11.15                                                                                                              | _         |
| pKa (Strongest Basic)  | 8.79                                                                                                               |           |

#### **Mechanism of Action**

PHA-793887 exerts its biological effects through the potent and competitive inhibition of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By binding to the ATP-binding pocket of these kinases, PHA-793887 prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[1] Its primary targets include CDK2, CDK1, and CDK4. The inhibition of these kinases disrupts the G1/S and G2/M transitions of the cell cycle.





#### Click to download full resolution via product page

Simplified signaling pathway of cell cycle regulation and points of inhibition by PHA-793887.

# In Vitro Activity Kinase Inhibitory Activity

PHA-793887 has been demonstrated to be a potent inhibitor of several CDKs. The half-maximal inhibitory concentrations (IC<sub>50</sub>) against a panel of kinases are summarized below.

Table 2: Kinase Inhibitory Activity of PHA-793887



| Kinase Target  | IC50 (nM) | Reference |
|----------------|-----------|-----------|
| CDK2/Cyclin A  | 8         |           |
| CDK2/Cyclin E  | 8         | _         |
| CDK5/p25       | 5         | _         |
| CDK7/Cyclin H  | 10        | _         |
| CDK1/Cyclin B  | 60        | [2]       |
| CDK4/Cyclin D1 | 62        | [2]       |
| CDK9/Cyclin T1 | 138       | [2]       |
| GSK3β          | 79        | [2]       |

## **Cellular Proliferation and Cytotoxicity**

PHA-793887 exhibits potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines



| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|-------------|-----------|-----------|
| A2780     | Ovarian     | 0.088     | [2]       |
| HCT-116   | Colon       | 0.163     | [2]       |
| COLO-205  | Colon       | 0.188     | [2]       |
| DU-145    | Prostate    | 0.284     |           |
| PC-3      | Prostate    | 0.345     | _         |
| A375      | Melanoma    | 0.396     |           |
| MCF-7     | Breast      | 0.433     | [2]       |
| BX-PC3    | Pancreatic  | 3.4       | [2]       |
| K562      | Leukemia    | 0.3 - 7   | [2]       |
| KU812     | Leukemia    | 0.3 - 7   | [2]       |
| KCL22     | Leukemia    | 0.3 - 7   | [2]       |
| TOM1      | Leukemia    | 0.3 - 7   | [2]       |

In colony formation assays, PHA-793887 demonstrated high activity against leukemia cell lines with an IC $_{50}$  of less than 0.1  $\mu$ M.[2] At concentrations between 0.2 and 1  $\mu$ M, PHA-793887 induces cell-cycle arrest and inhibits the phosphorylation of retinoblastoma (Rb) protein and nucleophosmin.[2] At a higher concentration of 5  $\mu$ M, it induces apoptosis.[2]

## **In Vivo Efficacy**

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of PHA-793887.

Table 4: In Vivo Efficacy of PHA-793887 in Xenograft Models



| Model   | Cancer Type | Dose and<br>Schedule | Outcome                                     | Reference |
|---------|-------------|----------------------|---------------------------------------------|-----------|
| A2780   | Ovarian     | 15-30 mg/kg, i.v.    | 50-75% tumor growth inhibition              |           |
| HCT-116 | Colon       | 15-30 mg/kg, i.v.    | Tumor growth inhibition                     |           |
| BX-PC3  | Pancreatic  | 15-30 mg/kg, i.v.    | Tumor growth inhibition                     |           |
| HL60    | Leukemia    | 20 mg/kg, i.v.       | Tumor<br>regression                         |           |
| K562    | Leukemia    | 20 mg/kg, i.v.       | Significant<br>reduction in<br>tumor growth | _         |

## **Pharmacokinetics**

A Phase I clinical trial in patients with advanced solid tumors provided initial human pharmacokinetic data for PHA-793887 administered as a 1-hour intravenous infusion.

Table 5: Human Pharmacokinetic Parameters of PHA-793887

| Parameter                   | Value              |
|-----------------------------|--------------------|
| Terminal Half-life (t1/2)   | 6 - 13 hours       |
| Volume of Distribution (Vd) | 1.9 - 2.2 L/kg     |
| Plasma Clearance            | 0.14 - 0.48 L/h/kg |

The data suggests that PHA-793887 has a moderate rate of elimination and distributes into tissues.

# Experimental Protocols Kinase Assays



The inhibitory activity of PHA-793887 against various CDKs is determined using a radiometric kinase assay.





Click to download full resolution via product page

Workflow for a typical radiometric kinase inhibition assay.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are used as the enzyme source. A specific peptide or protein substrate (e.g., Histone H1 for CDK2/Cyclin A) is prepared in a kinase reaction buffer.
- Compound Dilution: PHA-793887 is serially diluted in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.
- Kinase Reaction: The kinase, substrate, and PHA-793887 are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP and [γ-<sup>33</sup>P]ATP. The reaction is allowed to proceed at room temperature for a defined period.
- Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., EDTA). The phosphorylated substrate is then separated from the unincorporated [y-33P]ATP using methods such as precipitation with trichloroacetic acid followed by filtration, or binding to phosphocellulose paper.
- Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

#### **Cell Proliferation Assay**

The anti-proliferative effects of PHA-793887 on cancer cell lines are typically assessed using a sulforhodamine B (SRB) or similar colorimetric assay.

#### Methodology:

 Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.



- Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of PHA-793887 or vehicle control (DMSO).
- Incubation: The plates are incubated for a specified period, typically 72 hours.
- Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with SRB dye.
- Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized
  with a Tris-based solution. The absorbance is measured at a specific wavelength (e.g., 515
  nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the cell number. The percentage of cell growth inhibition is calculated for each concentration of PHA-793887 relative to the vehicle-treated control cells. The IC<sub>50</sub> value is determined from the dose-response curve.

### In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of PHA-793887 is evaluated in immunodeficient mice bearing human tumor xenografts.





Click to download full resolution via product page

General workflow for an in vivo xenograft efficacy study.

#### Methodology:

- Animal Model: Female athymic nude mice are typically used.
- Tumor Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.



- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The animals are then randomized into treatment and control groups with comparable mean tumor volumes.
- Drug Administration: PHA-793887 is formulated in a suitable vehicle and administered to the treatment group, typically via intravenous injection, at a specified dose and schedule. The control group receives the vehicle alone.
- Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly)
  with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal
  body weights and general health are also monitored. The study is terminated when tumors in
  the control group reach a predetermined size, or at a fixed time point.
- Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume of the treated group to that of the control group. The percentage of tumor growth inhibition (TGI) is often calculated. Statistical analysis is performed to determine the significance of the observed differences.

#### Conclusion

PHA-793887 is a potent multi-CDK inhibitor with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of key cell cycle regulators, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide provides a comprehensive summary of its chemical and pharmacological properties to support ongoing and future investigations into the role of CDK inhibition in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. tandfonline.com [tandfonline.com]



- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [PHA-793887: A Technical Guide to a Multi-Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666382#pha-793887-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com